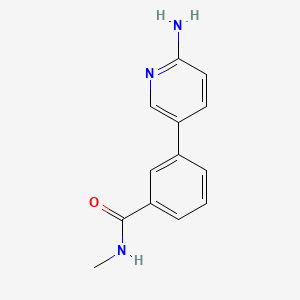

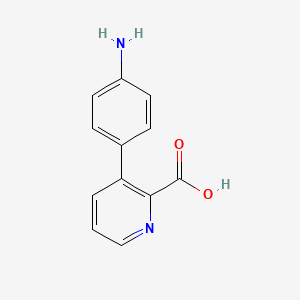

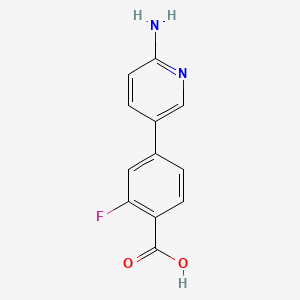

3-(6-Aminopyridin-3-yl)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

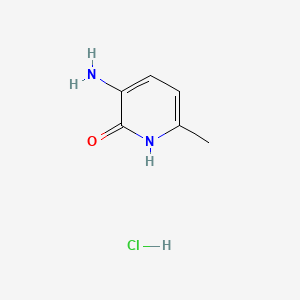

Synthesis of Naphthyridines and Pyridines : Research has demonstrated methods for synthesizing naphthyridines and pyridines, which are crucial for developing pharmaceuticals and materials. A study detailed the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines by reacting isocyanopyridines, which can be prepared from 3-aminopyridine, indicating the versatility of pyridine derivatives in synthesizing complex heterocycles (Kobayashi et al., 2010).

Characterization of Pyridine Derivatives : Another aspect of research focuses on characterizing novel pyridine derivatives for various applications. For instance, a study on a phthalide derivative highlighted its potential for antioxidant activity and DNA binding, underscoring the biological relevance of pyridine compounds (Yılmaz et al., 2020).

Applications in Medicinal Chemistry

Kinesin Spindle Protein Inhibition : Pyridine derivatives have been identified as potent inhibitors of kinesin spindle protein (KSP), with applications in cancer treatment. One study discovered a novel KSP inhibitor with excellent biochemical potency and pharmaceutical properties, illustrating the therapeutic potential of these compounds (Theoclitou et al., 2011).

Anticancer Agents : Research into the development of anticancer agents has also benefited from pyridine derivatives. A specific study synthesized bifunctional oligo-α-aminopyridines and their copper(II) complexes, revealing insights into their potential as anticancer agents (Hasan et al., 2003).

Material Science Applications

Electrospray Mass Spectrometry : In material science, pyridine derivatives have been utilized in the analysis of N-linked carbohydrates, enhancing the understanding of glycan structures and their biological roles (Harvey, 2000).

Ionic Liquids : The synthesis of novel benzamides in ionic liquids demonstrates the application of pyridine derivatives in green chemistry, offering environmentally friendly synthesis methods for various compounds (Satyanarayana et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme is found in Escherichia coli (strain K12) . The role of this enzyme is crucial in the fatty acid biosynthesis pathway .

Mode of Action

It is known to inhibit the function of its target enzyme, enoyl- [acyl-carrier-protein] reductase [nadh] fabi . This inhibition disrupts the fatty acid biosynthesis pathway, which is essential for the survival and growth of the organism .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known to inhibit the function of the enoyl- [acyl-carrier-protein] reductase [nadh] fabi enzyme, which likely leads to a disruption of essential cellular processes and the death of the organism .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .

Safety and Hazards

Orientations Futures

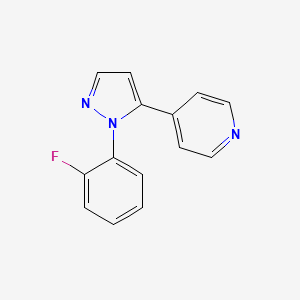

Compounds with similar structures to “3-(6-Aminopyridin-3-yl)-N-methylbenzamide” have been studied for their potential applications in various fields, including cancer treatment . This suggests that “3-(6-Aminopyridin-3-yl)-N-methylbenzamide” could also have potential applications that warrant further investigation.

Propriétés

IUPAC Name |

3-(6-aminopyridin-3-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSBKBNHWHZVLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718566 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |

CAS RN |

1314985-80-2 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)